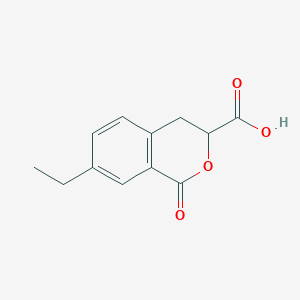

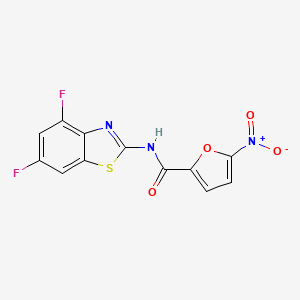

![molecular formula C15H20BrNO4 B2927738 Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 1822499-05-7](/img/structure/B2927738.png)

Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, commonly known as Boc-L-phenylalanine 2-bromo-3-methyl ester, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is used as a building block for the synthesis of various peptides and proteins.

科学的研究の応用

Synthesis of Antimicrobial Agents

A study by Doraswamy and Ramana (2013) demonstrated the synthesis of substituted phenyl azetidines, which show potential as antimicrobial agents. This process involved multiple steps, starting from the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by reduction, reaction with tert butyloxy anhydride, treatment with tosyl chloride, and cyclization, leading to the formation of azetidines characterized for their antimicrobial properties Doraswamy & Ramana, 2013.

Preparation of Electrophilic Building Blocks

Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks via bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids with N-bromosuccinimide. These building blocks are essential for the synthesis of enantiomerically pure compounds, showcasing a methodology that contributes significantly to the field of organic synthesis by enabling the creation of chiral derivatives of pyruvic acid and other compounds Zimmermann & Seebach, 1987.

Synthesis of Enantiomerically Pure Compounds

Martelli, Orena, and Rinaldi (2011) synthesized enantiomerically pure 3‐Amino‐2‐methylenealkanoates (aza-Morita–Baylis–Hillman adducts) by reacting 3-substituted (Z)-2-(bromomethyl)propenoates with (S)-1-(4-methoxyphenyl)ethylamine in the presence of quinidine. This study highlights the versatility of Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate in synthesizing complex molecules with potential applications in medicinal chemistry and drug development Martelli, Orena, & Rinaldi, 2011.

特性

IUPAC Name |

methyl 3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-7-5-6-8-11(10)16/h5-8,12H,9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCWQKAEBHIGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)

![1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea](/img/structure/B2927665.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)

![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)

![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)